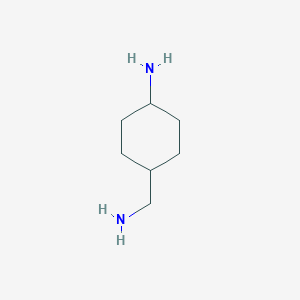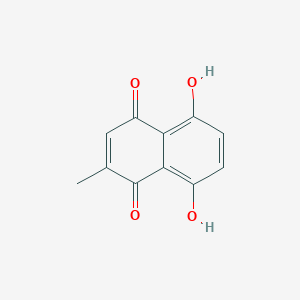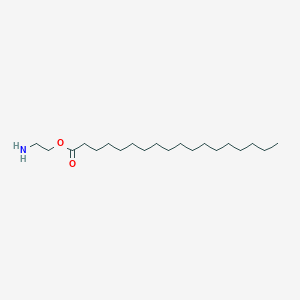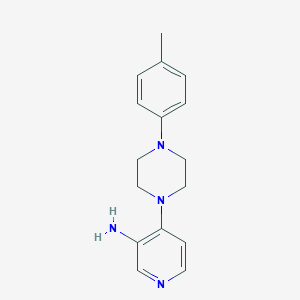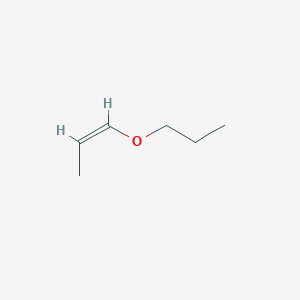
1-(3-Methylbenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbenzoyl)piperidine, also known as 3-MBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbenzoyl)piperidine is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
1-(3-Methylbenzoyl)piperidine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the development of inflammation. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Methylbenzoyl)piperidine in lab experiments is its high potency and selectivity. It has been found to exhibit strong pharmacological activity at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs. However, one of the limitations of using 1-(3-Methylbenzoyl)piperidine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Methylbenzoyl)piperidine. One direction is to further investigate its potential as a drug for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to explore its potential as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, further studies are needed to better understand the mechanisms of action of 1-(3-Methylbenzoyl)piperidine and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-(3-Methylbenzoyl)piperidine involves the condensation reaction between 3-methylbenzoyl chloride and piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbenzoyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
13290-48-7 |
|---|---|
Produktname |
1-(3-Methylbenzoyl)piperidine |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(3-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-6-5-7-12(10-11)13(15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
RZQSYVFYSMVASQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2 |
Andere CAS-Nummern |
13290-48-7 |
Synonyme |
R 228 R-228 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



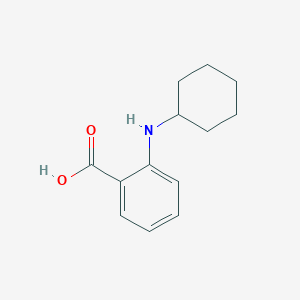
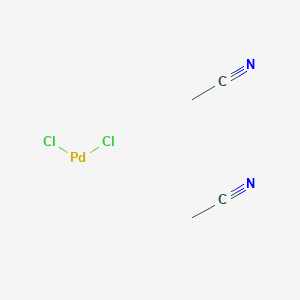

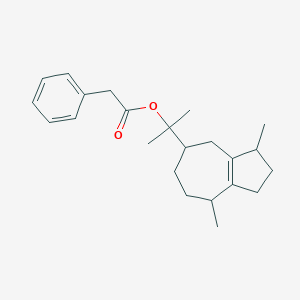
![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)
